- Discovery and Refinement of a New Structural Class of Potent Peptide Deformylase Inhibitors, Journal of Medicinal Chemistry, 2007, 50(1), 10-20

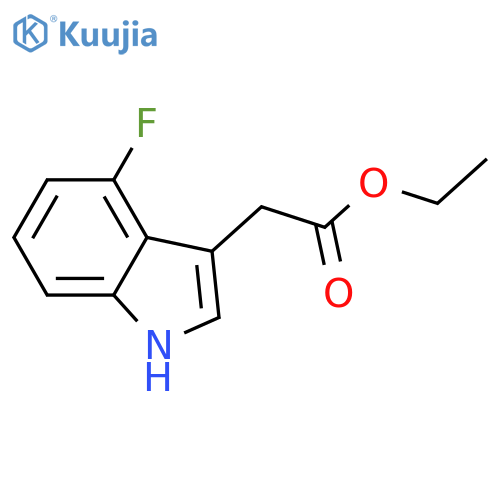

Cas no 919295-78-6 (1H-Indole-3-acetic acid, 4-fluoro-, ethyl ester)

919295-78-6 structure

Nome del prodotto:1H-Indole-3-acetic acid, 4-fluoro-, ethyl ester

Numero CAS:919295-78-6

MF:C12H12FNO2

MW:221.227586746216

MDL:MFCD13191901

CID:764436

PubChem ID:16099886

1H-Indole-3-acetic acid, 4-fluoro-, ethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1H-Indole-3-acetic acid, 4-fluoro-, ethyl ester

- ethyl 2-(4-fluoro-1H-indol-3-yl)acetate

- Ethyl 4-fluoro-1H-indole-3-acetate (ACI)

- (4-Fluoro-1H-indol-3-yl)acetic acid ethyl ester

-

- MDL: MFCD13191901

- Inchi: 1S/C12H12FNO2/c1-2-16-11(15)6-8-7-14-10-5-3-4-9(13)12(8)10/h3-5,7,14H,2,6H2,1H3

- Chiave InChI: PYSOOGMMVSEHLW-UHFFFAOYSA-N

- Sorrisi: O=C(CC1C2C(=CC=CC=2F)NC=1)OCC

Proprietà calcolate

- Massa esatta: 221.08500

- Massa monoisotopica: 221.08520679g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 16

- Conta legami ruotabili: 4

- Complessità: 259

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 2.3

- Superficie polare topologica: 42.1Ų

Proprietà sperimentali

- PSA: 42.09000

- LogP: 2.41260

1H-Indole-3-acetic acid, 4-fluoro-, ethyl ester Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528652-1g |

Ethyl 2-(4-fluoro-1H-indol-3-yl)acetate |

919295-78-6 | 98% | 1g |

¥4752.00 | 2024-04-25 | |

| eNovation Chemicals LLC | D776920-1g |

Ethyl 4-Fluoroindole-3-acetate |

919295-78-6 | 95% | 1g |

$605 | 2025-02-24 | |

| eNovation Chemicals LLC | D776920-1g |

Ethyl 4-Fluoroindole-3-acetate |

919295-78-6 | 95% | 1g |

$605 | 2024-07-20 | |

| eNovation Chemicals LLC | D776920-1g |

Ethyl 4-Fluoroindole-3-acetate |

919295-78-6 | 95% | 1g |

$605 | 2025-02-21 |

1H-Indole-3-acetic acid, 4-fluoro-, ethyl ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 15 min, < 0 °C

1.2 Reagents: Zinc chloride Solvents: Ethanol ; 0 °C → rt; 24 h, rt

1.3 Solvents: Toluene ; 24 h, rt

1.2 Reagents: Zinc chloride Solvents: Ethanol ; 0 °C → rt; 24 h, rt

1.3 Solvents: Toluene ; 24 h, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Catalysts: Copper(II) triflate Solvents: Dichloromethane ; > rt; overnight, rt

Riferimento

- Preparation of indole and indazole derivatives as muscarinic M1 receptor pos. allosteric modulators, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Catalysts: Tris[2-(2-pyridinyl-κN)phenyl-κC]iridium Solvents: Dichloromethane ; 8 h, rt

Riferimento

- C-H functionalization of heterocycles with triplet carbenes via an unexpected 1,2-alkyl radical migration, ChemRxiv, 2022, 1, 1-12

Metodo di produzione 4

Condizioni di reazione

1.1 Catalysts: Tris[2-(2-pyridinyl-κN)phenyl-κC]iridium Solvents: Dichloromethane ; 8 h, rt

Riferimento

- C-H Functionalization of Heterocycles with Triplet Carbenes by means of an Unexpected 1,2-Alkyl Radical Migration, Chemistry - A European Journal, 2023, 29(29),

Metodo di produzione 5

Condizioni di reazione

1.1 Catalysts: Copper(II) triflate Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 1 h, 0 °C → rt

Riferimento

- Tetrahydropyranoindoles, derivatives thereof, and their methods of synthesis and use, United States, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Catalysts: Copper(II) triflate Solvents: Dichloromethane ; rt → 0 °C

1.2 Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C → rt

1.2 Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C → rt

Riferimento

- A Cooperative Hydrogen Bond Donor-Bronsted Acid System for the Enantioselective Synthesis of Tetrahydropyrans, Angewandte Chemie, 2018, 57(52), 17225-17229

1H-Indole-3-acetic acid, 4-fluoro-, ethyl ester Raw materials

1H-Indole-3-acetic acid, 4-fluoro-, ethyl ester Preparation Products

1H-Indole-3-acetic acid, 4-fluoro-, ethyl ester Letteratura correlata

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423

Categorie correlate

- Solventi e chimici organici Composti organici Composti eterociclici organici Indoli e derivati derivati dell'acido indolo-3-acetico

- Solventi e chimici organici Composti organici Composti eterociclici organici Indoli e derivati Acidi carbossilici indolili e derivati derivati dell'acido indolo-3-acetico

919295-78-6 (1H-Indole-3-acetic acid, 4-fluoro-, ethyl ester) Prodotti correlati

- 2549010-90-2(5-chloro-2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine)

- 528816-57-1(6-chloro-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido3,4-bindole)

- 1804793-13-2(6-(Bromomethyl)-2-iodo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)

- 2228113-05-9(2-amino-3-methyl-3-(thiolan-2-yl)butanoic acid)

- 2229174-71-2(3-{3-(trifluoromethyl)-1H-pyrazol-4-yloxy}piperidine)

- 1261790-07-1(3-Bromomethyl-5-fluoro-3'-(trifluoromethyl)biphenyl)

- 1805403-62-6(3-Bromo-6-(difluoromethyl)-2-hydroxypyridine-4-carbonyl chloride)

- 110651-54-2(2-Hydroxy-3-methoxy-5-morpholin-4-ylmethylbenzaldehyde)

- 396722-40-0(N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylnaphthalene-1-carboxamide)

- 796988-08-4(1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:919295-78-6)1H-Indole-3-acetic acid, 4-fluoro-, ethyl ester

Purezza:99%

Quantità:1g

Prezzo ($):641.0